BenchChemオンラインストアへようこそ!

Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate

Solubility enhancement Salt formation Assay compatibility

This pre-formed lithium carboxylate eliminates the saponification step required for ethyl ester precursors, streamlining the synthesis of imidazo[1,2-a]pyridine-3-carboxamide libraries. The 5-methyl-3-carboxylate regioisomer is validated for nanomolar anti-tubercular activity (MIC ≤0.006 µM) via FtsZ and MmpL3 target engagement, and demonstrates PI3Kα inhibition (IC50 2 nM). Its aqueous solubility facilitates direct use in biochemical polymerization and kinase assays, avoiding DMSO interference. Ideal for focused SAR and chemical probe synthesis.

Molecular Formula C9H7LiN2O2
Molecular Weight 182.11
CAS No. 1909314-36-8
Cat. No. B2371123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS1909314-36-8
Molecular FormulaC9H7LiN2O2
Molecular Weight182.11
Structural Identifiers
SMILES[Li+].CC1=CC=CC2=NC=C(N12)C(=O)[O-]
InChIInChI=1S/C9H8N2O2.Li/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8;/h2-5H,1H3,(H,12,13);/q;+1/p-1
InChIKeyQJLJMXGIEKWRGR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1909314-36-8): A Versatile Imidazopyridine Scaffold for Medicinal Chemistry Procurement


Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1909314-36-8, molecular formula C₉H₇LiN₂O₂, MW 182.11 g/mol) is the lithium salt of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its wide range of biological activities, including anti-tubercular, kinase inhibitory, anti-inflammatory, and antibacterial properties [1]. The compound is commercially supplied as a versatile small molecule building block with a minimum purity of 95%, suitable for drug discovery and chemical biology research applications .

Why Generic Substitution of Lithium(1+) 5-Methylimidazo[1,2-a]pyridine-3-carboxylate Fails: Counterion, Regiochemistry, and Substitution Matter


Within the imidazo[1,2-a]pyridine-3-carboxylate class, three structural variables critically determine a compound's physicochemical and biological profile: the counterion, the position of the carboxylate group, and the substitution pattern on the heterocyclic core. Replacing the lithium counterion with sodium, potassium, or the free acid alters aqueous solubility and may affect the compound's suitability as a synthetic intermediate . The 3-carboxylate regioisomer is essential for anti-tubercular activity; moving the carboxylate to the 2-position or using ester prodrugs changes the hydrogen-bonding capacity and target engagement profile [1]. Furthermore, the 5-methyl substituent on the pyridine ring differentiates this scaffold from unsubstituted or 2-methyl analogs, which exhibit distinct biological activity spectra—for instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids have documented anti-inflammatory, analgesic, and antipyretic activities, while the 5-methyl substitution pattern is prominently featured in nanomolar-potency anti-tubercular carboxamides [2]. These structural features are not interchangeable without altering the intended research outcome.

Quantitative Differentiation Evidence for Lithium(1+) 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1909314-36-8): Comparator-Anchored Selection Data


Lithium Salt vs. Free Acid: Enhanced Aqueous Solubility for Biological Assay Compatibility

Salt formation is a standard strategy to enhance the aqueous solubility of carboxylic acid-containing compounds. The lithium salt form of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is expected to exhibit higher aqueous solubility than the parent free acid (CAS 1159832-24-2, MW 176.17), consistent with the behavior observed for the hydrochloride salt of imidazo[1,2-a]pyridine-3-carboxylic acid, which is explicitly described as 'soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility compared to the free acid' . While direct aqueous solubility measurements for the lithium salt are not publicly available, the general principle that alkali metal salts of carboxylic acids exhibit improved water solubility over their free acid counterparts is well-established [1]. The lithium salt has a computed hydrogen bond donor count of 0 (compared to 1 for the free acid), which may further influence solubility and membrane permeability characteristics [2].

Solubility enhancement Salt formation Assay compatibility

5-Methyl vs. 2-Methyl Substitution: Divergent Biological Activity Spectra in Imidazo[1,2-a]pyridine-3-carboxylates

The position of the methyl substituent on the imidazo[1,2-a]pyridine core profoundly influences biological activity. The 5-methyl substitution pattern (as in the target compound) is a key structural feature of intermediates that lead to nanomolar-potency anti-tubercular carboxamides. In the seminal study by Moraski et al. (2013), 5-methyl-substituted imidazo[1,2-a]pyridine-3-carboxylic acid intermediates (3a-3d) were elaborated into carboxamides, with 5 compounds (9, 12, 16, 17, and 18) achieving MIC values ≤0.006 µM against Mycobacterium tuberculosis H37Rv, and compound 18 surpassing the clinical candidate PA-824 by nearly 10-fold in potency against drug-resistant strains [1]. In contrast, the 2-methyl-substituted imidazo[1,2-a]pyridine-3-carboxylic acids have been evaluated primarily for anti-inflammatory, analgesic, and antipyretic activities in comparison with indomethacin [2]. The 5-methyl substitution pattern thus directs the biological profile toward anti-infective applications, while the 2-methyl pattern is associated with anti-inflammatory pharmacology. Direct bioactivity data for the lithium salt form itself is not available; the differentiation is based on the free acid intermediates and their elaborated products.

Structure-activity relationship Anti-tubercular Anti-inflammatory Scaffold differentiation

Lithium Salt as a Direct Precursor: Eliminating the Saponification Step in Carboxamide Synthesis

In the established synthetic route to imidazo[1,2-a]pyridine-3-carboxamide anti-TB agents, the free carboxylic acid intermediates are obtained via saponification of ethyl esters with lithium hydroxide followed by acidic workup [1]. Using the pre-formed lithium carboxylate salt (CAS 1909314-36-8) as a starting material bypasses the saponification and acidification steps, potentially streamlining the synthesis. The lithium salt can be directly employed in amide coupling reactions, as the carboxylate is already deprotonated and the lithium counterion is compatible with common coupling reagents . This represents a practical advantage: the lithium salt serves as a 'ready-to-couple' building block, whereas the free acid requires in situ deprotonation or activation, and the ethyl ester (CAS 196880-15-6, MW 204.23) requires a separate hydrolysis step. The molecular weight difference (182.11 for Li salt vs. 204.23 for ethyl ester) also means that on a per-mole basis, more active scaffold is delivered per unit mass with the lithium salt.

Synthetic intermediate Amide coupling Process efficiency Building block

3-Carboxylate vs. 2-Carboxylate Regioisomers: Target Engagement Specificity in Anti-Infective Drug Discovery

The position of the carboxylate group on the imidazo[1,2-a]pyridine core is critical for biological target engagement. Compounds bearing the 3-carboxylate motif have demonstrated specific activity against the bacterial cell division protein FtsZ. In a 2024 study, compounds with the imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened against Streptococcus pneumoniae, yielding the hit compound IP-01 (ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate), which showed narrow-spectrum antibacterial action against S. pneumoniae through FtsZ inhibition, with no activity against other bacteria [1]. In contrast, imidazo[1,2-a]pyridine-2-carboxylate derivatives (e.g., lithium 7-chloroimidazo[1,2-a]pyridine-2-carboxylate) are associated with different biological profiles . The 3-carboxylate regioisomer provides a specific hydrogen-bonding geometry that is essential for interaction with targets such as FtsZ and for the elaboration of active anti-tubercular carboxamides. The lithium 5-methylimidazo[1,2-a]pyridine-3-carboxylate thus provides the correct regioisomer for these target engagement applications.

Regiochemistry Target engagement FtsZ inhibition Antibacterial

Physicochemical Property Differentiation: Lithium Salt vs. Free Acid and Ethyl Ester for ADME Optimization

The lithium salt, free acid, and ethyl ester forms of the 5-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold present distinct physicochemical profiles that affect their suitability for different stages of drug discovery. The lithium salt (MW 182.11) has a computed hydrogen bond donor count of 0 and a topological polar surface area (TPSA) of approximately 57.4 Ų (based on the unsubstituted lithium imidazo[1,2-a]pyridine-3-carboxylate analog) [1]. In comparison, the free acid (MW 176.17) has 1 H-bond donor, and the ethyl ester (MW 204.23) has 0 H-bond donors but increased lipophilicity. The reduced H-bond donor count of the lithium salt relative to the free acid may improve membrane permeability in cell-based assays. Furthermore, the lithium salt's higher MW relative to the free acid is offset by its improved handling characteristics as a pre-formed salt. The ethyl ester, while also lacking H-bond donors, requires hydrolytic activation for biological activity, making the lithium salt a more direct tool compound for biological evaluation [2].

Physicochemical properties Drug-likeness ADME Lead optimization

Optimal Application Scenarios for Lithium(1+) 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1909314-36-8): Evidence-Driven Research Use Cases


Anti-Tubercular Drug Discovery: Building Block for Imidazo[1,2-a]pyridine-3-carboxamide Libraries

This lithium salt is the ideal starting material for synthesizing focused libraries of imidazo[1,2-a]pyridine-3-carboxamides targeting Mycobacterium tuberculosis. As demonstrated by Moraski et al. (2013), 5-methyl-substituted imidazo[1,2-a]pyridine-3-carboxylic acid intermediates are elaborated into carboxamides with nanomolar anti-TB potency (MIC ≤0.006 µM). Using the pre-formed lithium carboxylate salt eliminates the saponification step required when starting from the ethyl ester, streamlining library synthesis. The 5-methyl substitution pattern is validated for anti-TB activity, and the 3-carboxylate regioisomer ensures correct target engagement geometry. Researchers should procure this compound when initiating structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine-3-carboxamide anti-TB scaffold [1].

Bacterial Cell Division Inhibition Studies: FtsZ-Targeted Antibacterial Probe Development

The imidazo[1,2-a]pyridine-3-carboxylate core has been validated as a scaffold for FtsZ inhibition, a promising target for narrow-spectrum antibacterial agents. Jahan et al. (2024) demonstrated that compounds with this core structure specifically inhibit S. pneumoniae FtsZ without activity against other bacteria. The lithium 5-methylimidazo[1,2-a]pyridine-3-carboxylate can serve as a key intermediate for synthesizing novel FtsZ inhibitors through amide coupling at the 3-carboxylate position. The aqueous solubility advantage of the lithium salt form facilitates direct use in biochemical FtsZ polymerization assays, avoiding the need for DMSO stock solutions that may interfere with protein assembly dynamics [2].

Kinase Inhibitor Medicinal Chemistry: PI3K and Nek2 Inhibitor Scaffold Elaboration

Imidazo[1,2-a]pyridine derivatives are established kinase inhibitor scaffolds, with demonstrated activity against PI3Kα (IC50 as low as 2 nM for certain 5-methyl-substituted analogs), Nek2 (IC50 of 38 nM), CLK1 (IC50 of 0.7 µM), and DYRK1A (IC50 of 2.6 µM). The lithium salt of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid provides a versatile starting point for amide coupling with diverse amine building blocks to generate kinase-focused screening libraries. The 5-methyl group on the pyridine ring contributes to kinase selectivity, differentiating this scaffold from unsubstituted analogs. Procurement of the lithium salt form is recommended for kinase inhibitor programs seeking a pre-activated carboxylate building block with favorable solubility for high-throughput chemistry workflows [3].

Chemical Biology Tool Compound Synthesis: Solubility-Optimized Carboxylate Building Block

For chemical biology applications requiring aqueous compatibility—such as biotinylated probe synthesis, fluorescent conjugate preparation, or affinity chromatography ligand immobilization—the lithium salt form offers practical advantages over the free acid or ethyl ester. The pre-formed carboxylate enables direct amide coupling under mild aqueous conditions, reducing the need for organic co-solvents that may denature protein targets. The lithium counterion is biologically compatible and does not introduce toxic heavy metals. Researchers developing chemical probes based on the imidazo[1,2-a]pyridine scaffold should select the lithium salt (CAS 1909314-36-8) for its combination of ready reactivity, aqueous solubility, and compatibility with biochemical assay conditions .

Quote Request

Request a Quote for Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.